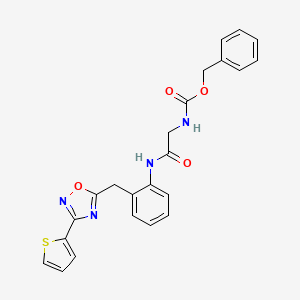

Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate is a synthetic organic compound that exhibits interesting properties due to its unique molecular structure. This compound comprises various functional groups including oxadiazole, thiophene, and carbamate, making it a versatile molecule in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate typically involves a multi-step organic synthesis process. The synthesis can be initiated by the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of appropriate precursors under controlled conditions. Thiophene derivatives are introduced through electrophilic aromatic substitution reactions. The subsequent steps involve amination and carbamate formation reactions, carried out under specific temperatures and solvent conditions to ensure the correct positioning and reactivity of the functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors where the temperature, pressure, and reaction times are precisely controlled. The processes often require the use of catalysts to enhance the reaction rates and achieve higher yields. Advanced purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound’s synthesis leverages multi-step reactions involving 1,2,4-oxadiazole formation, carbamate coupling, and thiophene integration.

Oxadiazole Ring Formation

-

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes with carboxylic acid derivatives (e.g., nitriles or activated esters) under dehydrating conditions .

Example:

Nitrile+Hydroxylamine→AmidoximeCyclization1,2,4-Oxadiazole

Thiophene Integration

-

Thiophene-2-yl groups are introduced via Suzuki–Miyaura coupling or direct substitution using thiophene-containing precursors .

Carbamate Formation

-

The benzyl carbamate moiety is introduced via reaction of an amine intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base :

Amine+Cbz-ClBaseCarbamate

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

-

1,2,4-Oxadiazole Ring :

-

Benzyl Carbamate :

-

Thiophene Moiety :

Derivatization via Carbamate Cleavage

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenolysis | H2, Pd-C, EtOH | Free amine + Benzyl alcohol | 85–90 | |

| Acidic Hydrolysis | HCl (6M), reflux | Amine hydrochloride | 75–80 |

Oxadiazole Ring Modifications

Mechanistic Insights

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation below 200°C but undergoes ring-opening under strong nucleophilic attack (e.g., hydrazine) .

-

Thiophene Reactivity : Bromination at the 5-position of the thiophene ring enhances electrophilicity for further coupling reactions .

Comparative Data Table: Structural Analogs

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features several functional groups, including a benzyl group, a thiophene ring, and an oxadiazole moiety. The synthesis typically involves multi-step reactions that create the desired structural configuration. The presence of the thiophene and oxadiazole groups suggests that it may exhibit significant biological activity due to their known pharmacological properties.

Biological Activities

1. Anticancer Properties

Recent studies have indicated that compounds similar to Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate exhibit anticancer activities. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in prostate and colon cancer cells by targeting specific signaling pathways such as the epidermal growth factor receptor (EGFR) .

2. Antimicrobial Activity

Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics to combat resistant strains .

3. Enzyme Inhibition

The unique structure of this compound suggests it may interact with various biological targets, including enzymes involved in metabolic pathways. Studies on similar compounds indicate their potential as inhibitors of enzymes linked to diseases such as diabetes and cancer .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on anticancer effects | Demonstrated significant inhibition of cell proliferation in prostate and colon cancer lines when treated with oxadiazole derivatives | Suggests potential for development as anticancer agents |

| Antimicrobial efficacy study | Showed effective inhibition against multiple bacterial strains | Highlights possible use in antibiotic development |

| Enzyme inhibition research | Identified as a potential inhibitor for key metabolic enzymes | May lead to therapeutic applications in metabolic disorders |

Mécanisme D'action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes, receptors, and DNA. The oxadiazole and thiophene rings facilitate binding interactions with target sites, altering biological pathways and leading to therapeutic or biological effects. Detailed studies often reveal the exact binding sites and the nature of interactions, providing insights into the compound's efficacy and potency.

Comparaison Avec Des Composés Similaires

Similar Compounds:

Benzyl carbamate derivatives: These compounds share the carbamate functional group but may differ in the other substituents, affecting their reactivity and biological properties.

Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring are similar and are studied for their diverse pharmacological activities.

Thiophene derivatives: Similar in containing the thiophene ring, these compounds are explored for their electronic properties and potential medicinal applications.

Unique Features: What sets Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate apart is its multi-functional nature, combining several active moieties into one molecule

Activité Biologique

Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate is a compound that incorporates a 1,2,4-oxadiazole moiety, which has been widely studied for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound and similar derivatives, focusing on their pharmacological potential.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives are recognized for their broad spectrum of biological activities, including:

The oxadiazole ring enhances interaction with biological targets through hydrogen bonding and lipophilic interactions, which are crucial for their pharmacological efficacy .

Anticholinesterase Activity

The compound is structurally related to known anticholinesterase agents. Research indicates that derivatives containing oxadiazole rings exhibit significant inhibitory activity against butyrylcholinesterase (BuChE), which is relevant in the treatment of Alzheimer's disease. For example, compounds with similar structures have shown IC50 values ranging from 0.068 µM to 0.218 µM against acetylcholinesterase (AChE) and BuChE .

Anticancer Properties

The anticancer potential of benzyl carbamate derivatives has been documented in various studies. Compounds featuring the 1,2,4-oxadiazole unit have demonstrated moderate to high antiproliferative activity against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 6n | MCF-7 | 5.07 |

| 26a | Various | 0.068 |

| 26b | Various | 0.163 |

These values indicate that modifications to the oxadiazole structure can significantly enhance anticancer activity .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and neurodegenerative diseases.

- Interaction with Biomacromolecules : The ability to form hydrogen bonds and other interactions allows these compounds to modulate biological pathways effectively .

Study on Anticancer Activity

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with less favorable substituents. For example, certain derivatives showed over 80% inhibition at concentrations as low as 12.5 µg/mL .

Neuroprotective Effects

Another study highlighted the neuroprotective effects of oxadiazole derivatives in models of neurodegeneration. Compounds demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines .

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c28-20(14-24-23(29)30-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-31-21)19-11-6-12-32-19/h1-12H,13-15H2,(H,24,29)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNFSQTTWGGXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.